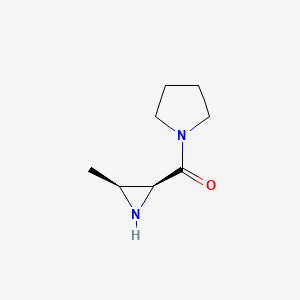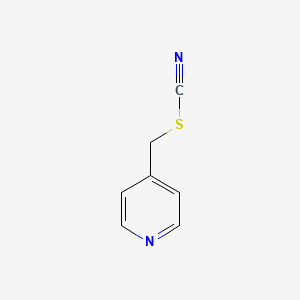
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the aminomethyl and diol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance production efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the tricyclic core or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups may yield diketones, while nucleophilic substitution of the aminomethyl group can produce various substituted derivatives.
Scientific Research Applications
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure may enable the compound to fit into specific binding sites, modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[6.2.1.02,7]undeca-4-ene
- Tricyclo[6.2.1.02,7]undeca-2,4,6-triene
Uniqueness
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol is unique due to the presence of the aminomethyl and diol functional groups, which provide additional reactivity and potential for diverse applications compared to similar tricyclic compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
115103-50-9 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.257 |
InChI |
InChI=1S/C12H15NO2/c13-6-12-4-3-7(5-12)10-8(12)1-2-9(14)11(10)15/h1-2,7,14-15H,3-6,13H2 |
InChI Key |
KACTXQLWUPULBT-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1C3=C2C=CC(=C3O)O)CN |
Synonyms |
1,4-Methanonaphthalene-5,6-diol, 1-(aminomethyl)-1,2,3,4-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)









![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)
